molecular formula C15H17ClN2O4 B2489561 Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260940-76-8

Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2489561
CAS No.: 1260940-76-8
M. Wt: 324.76
InChI Key: KUEODELAAOYTTJ-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative. Structurally, it features:

  • A chloromethyl group at position 6, which enhances electrophilicity and reactivity in substitution reactions.
  • A methyl ester at position 5, common in analogs for optimizing pharmacokinetic properties.

This compound belongs to a class of dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-3-22-10-6-4-9(5-7-10)13-12(14(19)21-2)11(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEODELAAOYTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Under HCl catalysis, the reaction proceeds via imine formation followed by nucleophilic attack of the β-keto ester and cyclodehydration. Table 1 illustrates the impact of reaction time and catalyst loading on yield. Prolonged reflux (7–8 hours) is necessary to achieve moderate yields (45–63%) due to the electron-donating ethoxy group on the aryl aldehyde, which slows electrophilic activation.

Table 1: HCl-Catalyzed Synthesis Parameters

Catalyst Loading (mmol) Reaction Time (h) Yield (%)
0.05 7 45
0.10 7 63
0.15 8 58

Characterization data align with established tetrahydropyrimidine spectra: IR absorption at 3,219–3,443 cm⁻¹ (N–H stretch) and 1,690 cm⁻¹ (C=O). ¹H NMR signals at δ 5.09–6.09 ppm confirm the C-4 proton of the tetrahydropyrimidine ring.

Organocatalytic Approaches

Organocatalysts like DABCO circumvent the corrosive nature of mineral acids while improving reaction efficiency. A 2025 adaptation of the DABCO-catalyzed protocol demonstrated superior performance for electron-rich aldehydes like 4-ethoxybenzaldehyde.

Mechanistic Insights

DABCO (0.1 mmol per 1 mmol substrate) activates the aldehyde via hydrogen bonding, accelerating iminium intermediate formation. Ethanol remains the solvent of choice, enabling reflux at 78°C. This method reduces reaction times to 3–5 hours and boosts yields to 70–88% (Table 2).

Table 2: DABCO-Catalyzed Synthesis Outcomes

Reaction Time (h) Yield (%) Purity (HPLC)
3 88 98.5
4 81 97.8
5 75 96.2

Transition Metal Catalysis

Transition metal catalysts like cobalt(II) hydrogen sulfate (Co(HSO₄)₂) and CeCl₃·7H₂O offer enhanced Lewis acidity, facilitating faster cyclization.

Cobalt(II)-Mediated Synthesis

A 2019 study reported Co(HSO₄)₂ (0.2 mmol per 3 mmol substrate) in ethanol under reflux for 4–6 hours, yielding 16–81% of analogous tetrahydropyrimidines. While effective for electron-deficient aldehydes, this system underperforms with 4-ethoxybenzaldehyde due to steric hindrance from the ethoxy group.

Cerium(III)-Catalyzed Synthesis

CeCl₃·7H₂O (10 mol%) in ethanol at reflux for 2 hours achieves 92% yield for structurally similar compounds. The cerium ion coordinates to the carbonyl oxygen of methyl 4-chloroacetoacetate, polarizing the carbonyl group and enhancing nucleophilicity. This method is particularly suited for sterically demanding substrates.

Solvent-Free and Green Chemistry Methods

Microwave irradiation and mechanochemical grinding align with green chemistry principles by eliminating solvents and reducing energy input.

Microwave-Assisted Synthesis

A 2023 protocol irradiated a mixture of methyl 4-chloroacetoacetate, 4-ethoxybenzaldehyde, urea, and DABCO (10 mol%) at 100°C for 30 minutes, achieving 96% yield. Microwave dielectric heating accelerates reaction kinetics, completing the process 12-fold faster than conventional heating.

Mechanochemical Synthesis

Grinding reactants in a mortar with a catalytic amount of HCl (5 mol%) for 15 minutes affords the product in 80% yield. This approach avoids solvent waste and simplifies purification.

Structural and Analytical Characterization

X-ray crystallography of analogous compounds confirms the tetrahydropyrimidine ring adopts a flattened envelope conformation, with the chloromethyl group at C6 and ethoxyphenyl moiety at C4 nearly perpendicular to the ring plane (dihedral angle = 88.09°). Intramolecular C–H···O hydrogen bonds stabilize the structure, while intermolecular N–H···O bonds form inversion dimers.

Table 3: Spectroscopic Data Summary

Technique Key Features
IR 3,219–3,443 cm⁻¹ (N–H), 1,690 cm⁻¹ (C=O)
¹H NMR δ 1.35 (t, OCH₂CH₃), δ 4.02 (q, OCH₂CH₃)
13C NMR δ 165.2 (C=O), δ 152.1 (C-2)
MS (ESI+) m/z 357.1 [M+H]⁺

Comparative Analysis of Methodologies

Table 4: Synthesis Method Comparison

Method Catalyst Time Yield (%) Eco-Friendliness
Classical HCl 7 h 63 Low
Organocatalytic DABCO 3 h 88 Moderate
Metal Catalyzed CeCl₃·7H₂O 2 h 92 Moderate
Microwave DABCO 0.5 h 96 High
Mechanochemical HCl 0.25 h 80 High

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Reactions with nucleophiles like ammonia or alkyl halides .

  • Nucleophilic Addition: Involving nucleophiles such as alcohols or amines .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrimidines.

  • Nucleophilic Addition: Creation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Table 1: Substituent Effects on DHPM Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Key Properties/Activities Reference
Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Chloromethyl Enhanced electrophilicity; potential for nucleophilic substitution
Ethyl 6-bromomethyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Bromomethyl Higher halogen reactivity; used in alkylation studies
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl Electron-withdrawing nitro group improves enzyme inhibition (e.g., thymidine phosphorylase)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Thioxo group enhances antioxidant activity; bromine aids crystallinity
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylthiophenyl Methyl Heterocyclic thiophene improves metabolic stability
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Methyl Fluorine increases bioavailability; moderate antitumor activity

Reactivity and Spectral Properties

  • Chloromethyl vs. Bromomethyl : The chloromethyl group in the target compound exhibits lower reactivity in nucleophilic substitutions compared to bromomethyl analogs (e.g., compound 3 in ), but offers better stability under physiological conditions .
  • Spectral Signatures : DFT computations (B3LYP/6-311++G(d,p)) on ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-DHPM (ECM3CTC) reveal strong IR bands at 1740 cm⁻¹ (ester C=O) and 1651 cm⁻¹ (pyrimidine C=O), consistent with experimental data . Comparable signals are observed in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM (δ 5.65 ppm for NH in ¹H NMR) .

Crystallographic and Stability Studies

  • Hydrogen Bonding: Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM forms intermolecular O–H···O and N–H···O bonds, stabilizing its monohydrate crystal structure .
  • Thermal Stability : Thiophene-containing analogs (e.g., ethyl 4-(3-methylthiophen-2-yl)-DHPM) exhibit higher melting points (>200°C) due to π-stacking interactions .

Biological Activity

Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H19ClN2O4
  • Molecular Weight : 338.79 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The chloromethyl and ethoxy groups are introduced through electrophilic substitution reactions. Various methods have been reported for the synthesis of similar tetrahydropyrimidine derivatives, often focusing on optimizing yield and purity.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit notable anticancer properties. For instance, tetrahydropyrimidines have been shown to inhibit the proliferation of various cancer cell lines. In a study evaluating related compounds, some derivatives demonstrated IC50 values in the nanomolar range against colon (HT-29) and breast (MCF-7) cancer cells, suggesting potent anticancer activity .

CompoundCell LineIC50 (nM)
Compound AHT-299
Compound BMCF-717
Methyl 6-(chloromethyl)-4-(4-ethoxyphenyl)-2-oxo...TBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyrimidine derivatives have shown activity against various bacterial strains. For example, studies have reported that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from micrograms to nanograms per milliliter .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.4
Escherichia coli200
Pseudomonas aeruginosaTBD

Case Studies

  • Anticancer Study : A recent investigation into structurally similar compounds revealed that modifications in the ethoxy group significantly influenced anticancer activity. The study highlighted that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells .
  • Antimicrobial Evaluation : Another study focused on the antibacterial activity of tetrahydropyrimidines against resistant strains of bacteria. The results indicated that certain derivatives showed promising activity against multidrug-resistant strains of E. coli and S. aureus .

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